molecular formula C7H10ClNO B089748 O-Anisidine hydrochloride CAS No. 134-29-2

O-Anisidine hydrochloride

Cat. No. B089748
CAS RN: 134-29-2
M. Wt: 159.61 g/mol
InChI Key: XCZCWGVXRBJCCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of m-Anisidine, a related compound, involves acetylation, methylation, and alkali hydrolysis reactions, leading to yields of over 80% under optimized conditions, suggesting similar methods may be applicable for O-Anisidine hydrochloride (Cai Zhi-bin, 2006).

Molecular Structure Analysis

The structure of this compound is derived from anisidine, a methoxyaniline, suggesting that it incorporates both a methoxy (-OCH₃) group and a hydrochloride (HCl) component, which influences its chemical behavior and stability.

Chemical Reactions and Properties

O-Anisidine is activated by prostaglandin H synthase, leading to its binding to macromolecules like DNA, indicating a mechanism for its carcinogenic potential through the formation of covalent DNA adducts (Stiborová et al., 2001). This activation is a crucial aspect of its chemical properties and reactions.

Physical Properties Analysis

The electrochemical polymerization of O-Anisidine on different substrates demonstrates its ability to form polymeric coatings, influencing its physical properties, such as adherence and stability, under various conditions (Koinkar et al., 2002).

Scientific Research Applications

  • Corrosion Inhibition : O-Anisidine hydrochlorides, specifically anisidines, have been found effective as corrosion inhibitors for aluminium in hydrochloric acid solutions. Their efficiency depends on concentration and type, with an inhibition efficiency ranging from 65 to 93% (Desai & Kapopara, 2009).

  • Carcinogenicity Studies : O-Anisidine hydrochloride has been identified as a carcinogenic compound in rodent studies, leading to tumors in the urinary bladder, kidney, and thyroid gland. This highlights its potential risks in occupational and environmental exposure (Report on carcinogens : carcinogen profiles, 2011).

  • Environmental and Industrial Impacts : O-Anisidine is used in manufacturing dyes, pigments, and pharmaceuticals, and is considered a potential occupational carcinogen. It can cause blood, enzyme, and nerve damage, and its presence has been detected in cigarette smoke and as an environmental pollutant in wastewater (Desai, 2014).

  • Genotoxic Mechanism : The carcinogenic mechanism of O-Anisidine involves its activation by human hepatic microsomes, leading to the formation of DNA adducts. This suggests a potential carcinogenic risk for humans exposed to O-Anisidine (Stiborová et al., 2005).

  • Reproductive Toxicity : A study on rats showed that this compound negatively affects reproductive aspects, including sperm count and motility, and can reduce the chances of pregnancy. Quercetin dihydrate was found to have a significant ameliorating effect on these parameters (Al-Uboody & Al-Diwan, 2015).

  • Drug Formulation : this compound has been used in titrimetric methods for the determination of ascorbic acid and Isonicitonic acid hydrazide in drug formulations, demonstrating its utility in analytical chemistry (Andrews et al., 2010).

Safety and Hazards

O-Anisidine hydrochloride may cause local irritating effects to the eyes, mucous membranes, and skin . It may also cause allergic responses . When heated to decomposition, this compound emits very toxic fumes of NOx and hydrogen chloride . It is considered a potential occupational carcinogen .

Mechanism of Action

Target of Action

O-Anisidine hydrochloride is primarily used as a chemical intermediate in the production of numerous azo and triphenylmethane dyes and pigments . It is also used in the production of pharmaceuticals, including the expectorant guaiacol . Therefore, its primary targets are the molecules that it reacts with to form these products.

Mode of Action

The mode of action of this compound is largely dependent on its chemical reactions with other substances. For instance, in the production of dyes, it is nitrated to give 4-nitroanisidine . This reaction changes the structure of the this compound molecule, allowing it to interact differently with its environment and other molecules.

Biochemical Pathways

This compound is involved in the biochemical pathways related to the synthesis of azo pigments and dyes . The exact pathways and their downstream effects can vary depending on the specific dye or pigment being produced.

Pharmacokinetics

It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body. Its metabolism and excretion would likely depend on the specific reactions it undergoes within the body.

Result of Action

The result of this compound’s action is the production of various dyes, pigments, and pharmaceuticals . On a molecular and cellular level, this involves changes to the structure of the this compound molecule and its interactions with other molecules. It’s important to note that o-anisidine is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity in experimental animals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and reactivity . Additionally, it is known to occur in cigarette smoke and as an environmental pollutant , which could potentially influence its action, efficacy, and stability.

properties

IUPAC Name

2-methoxyaniline;hydrochloride
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InChI

InChI=1S/C7H9NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H
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InChI Key

XCZCWGVXRBJCCD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC=CC=C1N.Cl
Source PubChem
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Molecular Formula

C7H9NO.ClH, C7H10ClNO
Record name O-ANISIDINE HYDROCHLORIDE
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Related CAS

90-04-0 (Parent)
Record name Anisidine hydrochloride, o-
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DSSTOX Substance ID

DTXSID8020092
Record name 2-Methoxyaniline hydrochloride
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Molecular Weight

159.61 g/mol
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Physical Description

O-anisidine hydrochloride appears as gray-black crystalline solid or light gray powder. May be carcinogenic.
Record name O-ANISIDINE HYDROCHLORIDE
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Record name O-ANISIDINE HYDROCHLORIDE
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CAS RN

134-29-2
Record name O-ANISIDINE HYDROCHLORIDE
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Record name o-Anisidine, hydrochloride
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Record name Anisidine hydrochloride, o-
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Record name 2-Methoxyaniline hydrochloride
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Record name Benzenamine, 2-methoxy-, hydrochloride (1:1)
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Record name ANISIDINE HYDROCHLORIDE, O-
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Melting Point

437 to 441 °F (NTP, 1992)
Record name O-ANISIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main health concerns associated with O-Anisidine hydrochloride exposure?

A: this compound is classified as a carcinogen based on studies showing tumor development in rodents. [] Specifically, it has been linked to:

  • Urinary bladder cancer: Both rats and mice exposed to this compound exhibited a higher incidence of benign (transitional-cell papilloma) and malignant (transitional-cell carcinoma) bladder tumors. [, ]
  • Kidney cancer: Male rats developed transitional-cell carcinoma of the renal pelvis, often in conjunction with bladder tumors. [, ]
  • Thyroid tumors: An increased occurrence of both benign (follicular-cell adenoma) and malignant (follicular-cell carcinoma) thyroid tumors was observed in male rats. [, ]

Q2: Is there a reliable in vitro test to predict the carcinogenic potential of this compound?

A: Yes, the Syrian hamster embryo (SHE) cell transformation assay conducted at a pH of 6.7 has shown promising results in predicting the rodent carcinogenic potential of single-ring aromatic/nitroaromatic amine compounds, including this compound. [] This assay demonstrated 100% concordance with rodent carcinogenicity data for a set of ten single-ring aromatic/nitroaromatic amine compounds, including this compound, correctly identifying all five carcinogens (including this compound) and five non-carcinogens. []

Q3: How does this compound affect blood parameters in rats?

A: this compound administration in rats led to significant changes in several blood parameters, indicating potential hematological toxicity. [] These changes included:

  • Decreased: Red blood cell count, hemoglobin concentration, packed cell volume, neutrophil count, and lymphocyte count. []
  • Increased: Platelet count, total leukocyte count, monocyte count, eosinophil count, and basophil count. []

Q4: What is the impact of this compound on male reproductive health in rats?

A: Studies on male rats have revealed that this compound can negatively affect various reproductive parameters, including: []

  • Reduced: Body weight, sperm count, sperm motility, testes weight, and epididymis weight. []
  • Impaired fertility: A decrease in the number of pregnant females, delivered litters, and litter weight was observed when male rats were exposed to this compound. []

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